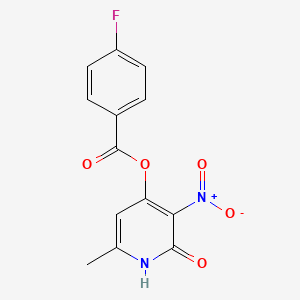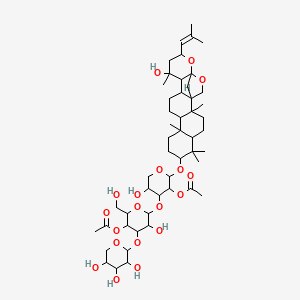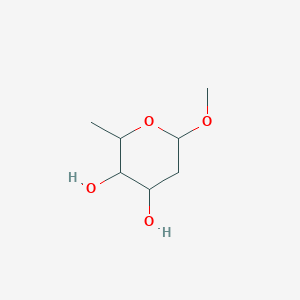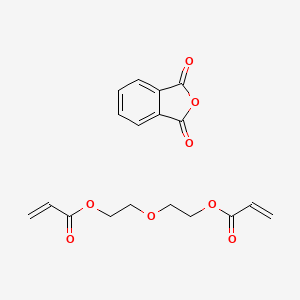
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a benzofuran dione moiety and a prop-2-enoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate typically involves a multi-step process. One common method is the Diels-Alder reaction between furan and maleic anhydride, followed by dehydration to form the benzofuran dione structure . The reaction conditions often include room temperature and solvent-free conditions for the Diels-Alder reaction, and the use of mixed-sulfonic carboxylic anhydrides in methanesulfonic acid for the dehydration step .
Industrial Production Methods
Industrial production of this compound can be achieved through the vapor phase oxidation of o-xylene and naphthalene . This method is widely used due to its efficiency and scalability. The process involves the use of catalysts and controlled reaction conditions to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various benzofuran derivatives, which have applications in pharmaceuticals and materials science .
科学研究应用
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in creating new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with unique properties.
作用机制
The mechanism of action of 2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 2-Benzofuran-1,3-dione,2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate
- 2-Benzofuran-1,3-dione,furan-2,5-dione,2-(2-hydroxyethoxy)ethanol
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
属性
CAS 编号 |
53452-54-3 |
|---|---|
分子式 |
C18H18O8 |
分子量 |
362.3 g/mol |
IUPAC 名称 |
2-benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C10H14O5.C8H4O3/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2;9-7-5-3-1-2-4-6(5)8(10)11-7/h3-4H,1-2,5-8H2;1-4H |
InChI 键 |
WDBWDPYJZKLDTL-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCCOCCOC(=O)C=C.C1=CC=C2C(=C1)C(=O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)

![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)

![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)

![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)
![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)


![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
